molecular formula C21H20FNO3 B11077853 Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B11077853
M. Wt: 353.4 g/mol
InChI Key: ZPJLFOUFRGXAEH-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an amino group, and a cyclohexene ring. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, it inhibits specific signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Ethyl 4-[(2-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl (4-fluorobenzoyl)acetate: This compound has a similar fluorophenyl group but differs in its overall structure.

    Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate: This compound also contains a fluorophenyl group but includes additional functional groups that alter its chemical properties.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 4-(2-fluoroanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H20FNO3/c1-2-26-21(25)20-16(14-8-4-3-5-9-14)12-15(13-19(20)24)23-18-11-7-6-10-17(18)22/h3-11,13,16,20,23H,2,12H2,1H3

InChI Key

ZPJLFOUFRGXAEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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